Epiberberine is a naturally occurring protoberberine alkaloid, a classification of isoquinoline alkaloids. [, ] It is primarily found in the Coptis chinensis plant, commonly known as Chinese goldthread. [, ] Epiberberine has attracted significant attention in scientific research due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. [, , ] Its role in scientific research extends to understanding its interactions with biomacromolecules like proteins and DNA, as well as exploring its potential applications in various fields. []
Epiberberine is classified as a protoberberine alkaloid. It is obtained from the roots and rhizomes of Coptis chinensis, a traditional medicinal herb used in Chinese medicine. The extraction process typically involves using solvents such as ethanol to isolate the active compounds from the plant material .
The synthesis of epiberberine can be achieved through several methods, primarily involving extraction from natural sources or semi-synthetic approaches. A notable method for isolating epiberberine involves:
The synthetic route can also be adapted to create derivatives or analogs of epiberberine that may enhance its bioactivity or alter its pharmacokinetic properties .
Epiberberine has a complex molecular structure characterized by a protoberberine backbone. Its molecular formula is , with a molecular weight of approximately 351.42 g/mol. The compound features multiple functional groups, including methoxy groups and a quaternary ammonium structure typical of protoberberines.
Epiberberine undergoes several chemical reactions that are crucial for its biological activity:
The mechanism of action of epiberberine involves multiple pathways:
Epiberberine has several promising applications in scientific research and medicine:
Epiberberine (C₂₀H₁₈NO₄⁺) is a quaternary protoberberine alkaloid featuring a planar 5,6-dihydrodibenzo[a,g]quinolizinium core. Its structure includes two methylenedioxy groups at C2-C3 and C9-C10, distinguishing it from other protoberberines. This conjugated system enables intercalation into nucleic acids and contributes to its fluorescence properties upon DNA binding [2] [10]. The positive charge on the nitrogen atom enhances water solubility and facilitates electrostatic interactions with biological targets like DNA duplexes and G-quadruplexes [7].
Epiberberine shares its tetracyclic skeleton with berberine and coptisine but differs in substituent patterns:
Table 1: Structural Comparison of Protoberberine Alkaloids
Compound | R1 | R2 | R3 | Key Features |
---|---|---|---|---|
Epiberberine | –OCH₂O– (C2-C3) | –OCH₂O– (C9-C10) | H | High DNA affinity via dual methylenedioxy groups |
Berberine | –OCH₃ | –OCH₂O– | H | Lower steric hindrance |
Coptisine | –OCH₂O– | H | =O (C8) | C8 carbonyl reduces planarity |
Epiberberine’s dual methylenedioxy groups confer superior binding to human telomeric G-quadruplex DNA (KD = 26 nM) compared to berberine (KD >100 nM), attributed to enhanced π-π stacking and hydrogen bonding [2] [7].
In Coptis chinensis, epiberberine biosynthesis originates from L-tyrosine via a conserved protoberberine pathway:
The compound accumulates primarily in rhizomes (1.2–3.8% dry weight), with biosynthesis modulated by environmental stressors and tissue-specific enzyme expression [10].
Epiberberine exhibits dose-dependent but low oral bioavailability (14.46% in rats). After oral administration (10–81 mg/kg), peak plasma concentration (Cₘₐₓ) occurs at 0.37–0.42 hours, indicating rapid absorption. Phase I metabolism involves demethylation to demethyleneberberine and hydroxylation, while phase II metabolism yields glucuronides and sulfates (e.g., jatrorrhizine-3-O-sulfate). CYP2C9 and CYP2D6 mediate hepatic metabolism, with noncompetitive inhibition of these enzymes (Ki = 8.2 µM for CYP2C9) [3] [5].
Table 2: Pharmacokinetic Parameters of Epiberberine in Rats
Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T₁/₂ (h) | AUC₀–ₜ (ng·h/mL) | Bioavailability (%) |
---|---|---|---|---|---|
10 (oral) | 60.22 ± 12.53 | 0.37 | 4.26 ± 1.48 | 29.83 ± 2.14 | 14.46 |
40 (oral) | 308.25 ± 103.86 | 0.42 | 2.73 ± 0.49 | 133.36 ± 33.20 | 15.12 |
Epiberberine concentrates in the liver (≈28% of administered dose) and intestinal tissues due to first-pass effects. Enterohepatic recirculation prolongs its retention, with 18.6% excreted as berberrubine (M1) in feces. Renal elimination accounts for <5% of unchanged compound, while biliary excretion predominates (≈70% within 24 hours). Zebrafish models confirm sulfate/glucuronide conjugates as major urinary metabolites, aligning with mammalian pathways [3] [5] [6].
1. Lipophilicity Enhancement:- 9-O-Dodecyl substitution increases cellular uptake 6-fold and AMPK activation in hepatocytes [7] [10].- Phenolic analogs (e.g., thalifendine) show improved antioxidant activity (EC₅₀ 1.8 µM vs. 4.2 µM for epiberberine) [7].2. Conjugation with Bioactive Moieties:- Glucose-epiberberine conjugates enhance α-glucosidase inhibition (IC₅₀ 0.9 µM vs. 3.7 µM) by targeting enzyme active sites [10].3. Halogenation:- 13-Bromination boosts telomeric G-quadruplex affinity (KD 8 nM) and anticancer effects in gastric cancer models [2] [7].
Table 3: Activity Optimization via Structural Modifications
Modification | Biological Target | Activity Enhancement | Mechanistic Insight |
---|---|---|---|
9-O-Dodecyl | AMPK in hepatocytes | 6× cellular uptake; 3× lipid reduction | Improved membrane permeability |
13-Bromo | Telomeric G-quadruplex | KD = 8 nM (vs. 26 nM for parent) | Enhanced π-stacking and halogen bonding |
Glucose conjugation | α-Glucosidase | IC₅₀ reduced from 3.7 µM to 0.9 µM | Competitive inhibition at catalytic site |
These optimizations address epiberberine’s limitations—low bioavailability and rapid metabolism—while amplifying its pharmacological effects [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7